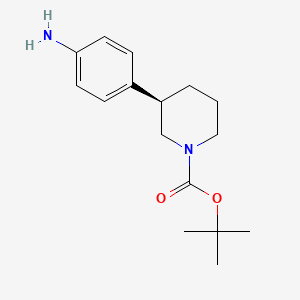

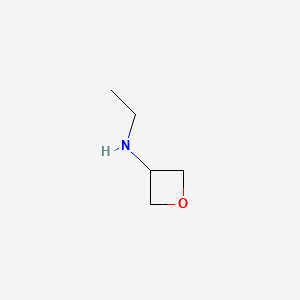

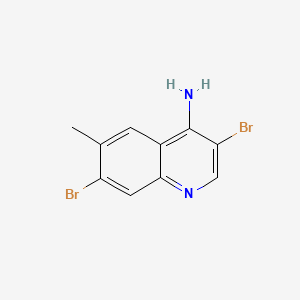

![molecular formula C7H2Br2F3N3 B572974 6,8-ジブロモ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン CAS No. 1208082-24-9](/img/structure/B572974.png)

6,8-ジブロモ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is a chemical compound that falls under the category of imidazopyrazines . Imidazopyrazines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine”, has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction proceeds smoothly with yields ranging from good to excellent and tolerates various functional groups such as fluoro, chloro, methyl, and methoxy groups .Molecular Structure Analysis

The molecular formula of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” is C8H3Br2F3N2 . The molecular weight is 343.926 Da .Chemical Reactions Analysis

The synthesis of “6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction is facilitated by microwave irradiation in a solvent- and catalyst-free environment .科学的研究の応用

有機合成

“6,8-ジブロモ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン”は、有機合成における汎用性の高い足場として機能する . この化合物は、さまざまな複雑な分子の合成における構成要素として使用でき、新しい合成方法の開発に貢献する .

創薬

この化合物は、特にイミダゾ[1,2-a]ピラジン構造のため、創薬において可能性を示している . この構造は、反応性と多様な生物活性で知られており、新しい薬剤の開発における貴重な構成要素となっている .

抗がん研究

“6,8-ジブロモ-2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン”を含むイミダゾ[1,2-a]ピラジン類似体は、抗がん研究において可能性を示している . これらの化合物は、さまざまな種類の癌に対する潜在的な治療効果についてさらに検討できる .

抗リーシュマニア症研究

同様に、これらの化合物は抗リーシュマニア活性も示している . リーシュマニア症は、世界中で何百万人もの人々に影響を与える寄生虫病であり、新しい治療法が絶えず求められている .

抗てんかん研究

イミダゾ[1,2-a]ピラジン類似体は、抗てんかん特性についても研究されている . これは、てんかんやその他の発作性疾患の治療における潜在的な用途を示唆している

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological systems . They are found in many drugs due to their ability to bind with various living systems .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Result of Action

It’s known that imidazo[1,2-a]pyrazine derivatives have uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .

将来の方向性

Imidazo[1,2-a]pyridines and related compounds have a wide range of applications in medicinal chemistry and material science . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

生化学分析

Biochemical Properties

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound exhibits uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties, which suggests its potential interaction with adenosine receptors and phosphodiesterase enzymes . These interactions are crucial for its pharmacological effects, as they influence the compound’s ability to modulate cellular signaling pathways and physiological responses.

Cellular Effects

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP levels, affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s theophylline-like properties suggest its potential to inhibit phosphodiesterase enzymes, thereby influencing cellular metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to adenosine receptors and phosphodiesterase enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and modulation of cellular signaling pathways. The compound’s ability to inhibit phosphodiesterase enzymes, for example, can lead to increased cyclic AMP levels, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, the compound’s impact on cellular signaling pathways and gene expression can lead to sustained physiological responses, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as uterine relaxation and cardiac stimulation . At higher doses, the compound may induce toxic or adverse effects, including respiratory distress and cardiac arrhythmias . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s interaction with phosphodiesterase enzymes and adenosine receptors suggests its involvement in pathways regulating cyclic AMP levels and energy homeostasis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s bromine and trifluoromethyl groups facilitate its uptake and accumulation in specific cellular compartments . These interactions can affect the compound’s localization and distribution, influencing its overall activity and function within the body.

Subcellular Localization

The subcellular localization of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with adenosine receptors and phosphodiesterase enzymes may localize the compound to the plasma membrane and cytoplasm, respectively . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSSZFAHVRVUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

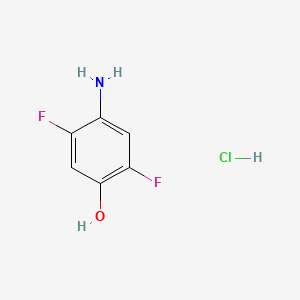

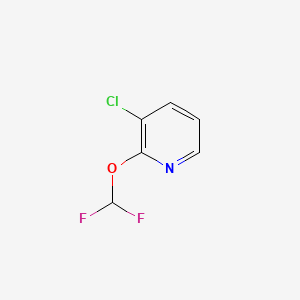

![2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B572896.png)

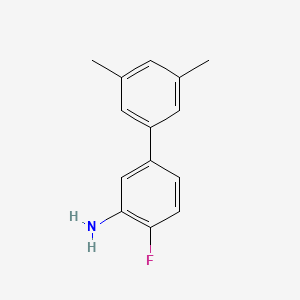

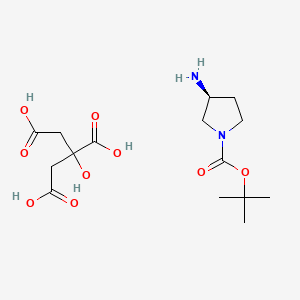

![6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B572898.png)

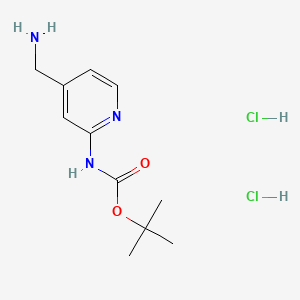

![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)

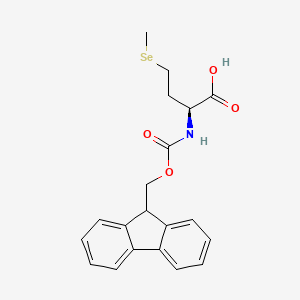

![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)